ETHYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of ETHYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal in a multicomponent reaction . This reaction is carried out under specific conditions to ensure the regioselective synthesis of the desired product. Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yield .
Chemical Reactions Analysis
ETHYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . In biology, it is used to investigate its neuroprotective and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for treating various diseases .
Mechanism of Action
The mechanism of action of ETHYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to decreased phosphorylation levels of key proteins involved in the pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other triazolopyrimidines, such as 2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines, which also exhibit significant biological activities like antibacterial and anticancer properties . the presence of the difluoromethyl and dimethylthiophene groups in this compound enhances its potency and selectivity for specific molecular targets .
Properties
IUPAC Name |
ethyl 2-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S/c1-5-27-16(26)11-8(3)9(4)28-15(11)22-14(25)13-21-17-20-7(2)6-10(12(18)19)24(17)23-13/h6,12H,5H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKUGCOOPXMGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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